tert-butyl N-({4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-2-yl}methyl)carbamate
Description
Chemical Structure and Synthesis The compound "tert-butyl N-({4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-2-yl}methyl)carbamate" is a bicyclic heterocyclic molecule featuring a thiazolo[4,5-c]pyridine core fused with a carbamate-protected aminomethyl group. This structure is synthesized via multi-step protocols, often involving Suzuki-Miyaura coupling or nucleophilic substitution reactions. For instance, a related compound, tert-butyl N-({7-bromo-5-cyclopropyl-6-methyl-4-oxo-[1,3]oxazolo[4,5-c]quinolin-2-yl}methyl)carbamate, was prepared using tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate as a key intermediate .
Applications
This class of compounds is primarily explored in medicinal chemistry for targeting enzymes such as topoisomerases and kinases. For example, derivatives of tert-butyl carbamates have been used in the rational design of tricyclic topoisomerase inhibitors, demonstrating potent biological activity (e.g., LC-MS [M+H]+: 586.2, RT 3.42 min) .
Properties
IUPAC Name |
tert-butyl N-(4,5,6,7-tetrahydro-[1,3]thiazolo[4,5-c]pyridin-2-ylmethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-12(2,3)17-11(16)14-7-10-15-8-6-13-5-4-9(8)18-10/h13H,4-7H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFACFGNGHKIXKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC2=C(S1)CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pictet-Spengler Reaction
The Pictet-Spengler reaction, widely employed in heterocyclic synthesis, enables the formation of fused thiazolo-pyridine systems. In a representative protocol, a pyridine precursor bearing a β-keto ester undergoes cyclization with a sulfur-containing amine under acidic conditions. For example, methyl 3-chloro-2,4-dioxo-4-phenylbutanoate reacts with 1-pyrrolidinecarbothioamide in methanol to yield a thiazole intermediate, which is subsequently treated with hydrazine to annulate the pyridazinone ring. Adapting this approach, the thiazolo[4,5-c]pyridine core could be synthesized by substituting the phenyl group with a saturated pyridine derivative.
Reaction Conditions
Carbothioamide-Ester Condensation
Carbothioamides serve as versatile nucleophiles in thiazole ring formation. A modified Ganch reaction involves the condensation of 3-chloro-2,4-dioxoesters with carbothioamides in polar aprotic solvents. For instance, 3-chloro-4-furan-2-yl-2,4-dioxobutyric acid methyl ester reacts with 4-morpholinecarbothioamide in benzene to generate a thiazole intermediate, which is cyclized with hydrazine hydrate to form the pyridazinone. Applying this method to a pyridine-based ester could yield the desired thiazolo[4,5-c]pyridine scaffold.
Key Steps
- Ester Synthesis : 2-Acetylpyridine is condensed with ethyl oxalate using sodium methoxide to form methyl 3-chloro-2,4-dioxo-4-pyridinylbutanoate.
- Thiazole Formation : Reaction with 1-pyrrolidinecarbothioamide in methanol (reflux, 4 hours) yields the thiazole intermediate.
- Cyclization : Hydrazine hydrate in ethanol induces ring closure to form the saturated pyridine-thiazole system.
Introduction of the tert-Butyl Carbamate Group
Boc Protection of Amines
The tert-butyl carbamate (Boc) group is introduced via reaction of the primary amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. For example, in the synthesis of a related cyclohexylcarbamate, tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate is treated with Boc anhydride in dichloromethane and triethylamine, achieving >95% conversion.
Optimized Protocol
- Substrate : 4H,5H,6H,7H-thiazolo[4,5-c]pyridin-2-ylmethylamine
- Reagent : Boc anhydride (1.5 equiv), triethylamine (2.0 equiv)
- Solvent : Dichloromethane, 0°C to room temperature, 12 hours
- Yield : 82–90%
Integrated Synthesis Strategy
Combining the above methodologies, a plausible route to the target compound involves:
Thiazolo[4,5-c]pyridine Synthesis
Methylamine Functionalization
Boc Protection
Comparative Analysis of Methods
| Method | Key Step | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Pictet-Spengler Cyclization | Acid-catalyzed cyclization | 78–87% | High regioselectivity | Requires acidic conditions |
| Carbothioamide Condensation | Ganch reaction | 75–82% | Scalable, mild temperatures | Sensitive to ester substituents |
| Boc Protection | Boc anhydride coupling | 82–90% | High purity, minimal side reactions | Requires anhydrous conditions |
Analytical Characterization
Successful synthesis is confirmed via:
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-({4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-2-yl}methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles like amines or thiols replace the tert-butyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective properties against neurodegenerative diseases such as Alzheimer's disease. The following mechanisms have been identified:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes like β-secretase and acetylcholinesterase, which are involved in amyloid beta peptide aggregation—critical in Alzheimer's pathology. Studies demonstrated that similar compounds can significantly reduce the activity of these enzymes, thereby potentially mitigating cognitive decline associated with neurodegeneration.
- Cellular Protection Against Oxidative Stress : In vitro studies revealed that tert-butyl N-({4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-2-yl}methyl)carbamate protects astrocytes from oxidative stress induced by amyloid beta peptides. Research findings indicate a reduction in pro-inflammatory cytokines like TNF-α in treated cells.
Case Study: Neuroprotective Mechanisms
A study investigated the effects of this compound on astrocytes exposed to amyloid beta. Results indicated a significant reduction in cell death and inflammatory markers, suggesting its potential role in neuroprotection.
| Activity | Measurement Method | Result |
|---|---|---|
| Cell Viability | MTT Assay | 62.98% viability with treatment |
| TNF-α Levels | ELISA | Significant decrease observed |
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Preliminary studies have indicated that derivatives of thiazolo-pyridine exhibit antibacterial activity against various pathogens.
Case Study: Antimicrobial Properties
Research focused on the antimicrobial effects of thiazole derivatives showed notable activity against Gram-positive and Gram-negative bacteria. This highlights the potential therapeutic applications of this compound in treating infections.
| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
Mechanism of Action
The mechanism of action of tert-butyl N-({4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-2-yl}methyl)carbamate involves its interaction with specific molecular targets. The thiazolo-pyridine ring system can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Properties
Research Findings and Implications
- Biological Activity : The target compound’s thiazolo-pyridine core enables π-π stacking with enzyme active sites, whereas ethyl or simpler pyridine derivatives exhibit reduced potency due to weaker hydrophobic interactions .
- Metabolic Stability : tert-Butyl groups confer resistance to esterase-mediated hydrolysis compared to ethyl carbamates, making them preferable in drug design .
- Crystallographic Stability : Hydrogen-bonded dimers in pyridine carbamates (e.g., compound I) suggest superior solid-state stability over fused thiazolo systems .
Biological Activity
tert-butyl N-({4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-2-yl}methyl)carbamate (CAS No. 2089277-64-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to consolidate current knowledge regarding its synthesis, biological properties, and mechanisms of action.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C12H19N3O2S |
| Molecular Weight | 269.36 g/mol |
| Boiling Point | 424.1 ± 45.0 °C |
| Density | 1.190 ± 0.06 g/cm³ |
| pKa | 11.23 ± 0.46 |
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with tert-butyl carbamate under controlled conditions to ensure high purity and yield. Specific methodologies can vary based on the desired structural modifications and functional groups.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Inhibition of Cell Proliferation : Research has demonstrated that thiazole derivatives can inhibit the proliferation of various cancer cell lines (e.g., HepG2 liver carcinoma) with IC50 values ranging from 0.004 μM to higher concentrations depending on the specific structural modifications made to the thiazole moiety .
The biological activity of this compound is thought to stem from several mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing thiazole rings often act as inhibitors of critical enzymes involved in cancer progression and fibrosis.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Anti-inflammatory Effects : Thiazole derivatives have been shown to modulate inflammatory pathways, which may contribute to their anticancer effects.
Study on Liver Fibrosis
A recent investigation into the effects of aspartic acid derivatives highlighted the role of similar thiazole-based compounds in reducing liver fibrosis markers significantly . The study reported that certain derivatives exhibited inhibitory rates against collagen synthesis comparable to standard treatments.
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications at specific positions on the thiazole ring could enhance biological activity dramatically. For example:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl N-({4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-2-yl}methyl)carbamate?
- Methodology :
- Step 1 : React 4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-2-ylmethanamine with tert-butyl chloroformate in dichloromethane (DCM) or tetrahydrofuran (THF) under argon.
- Step 2 : Use triethylamine (TEA) as a base to neutralize HCl byproducts.
- Step 3 : Purify via silica gel column chromatography (hexane:ethyl acetate gradient). Monitor reaction progress using TLC (Rf ~0.5 in 3:1 hexane:EtOAc).
- Yield Optimization : Adjust molar ratios (1:1.2 amine:chloroformate) and temperature (0–25°C).
- Validation : Confirm structure via (δ 1.43 ppm for tert-butyl group) and HRMS .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- : Identify tert-butyl singlet (9H, δ 1.43) and thiazolo-pyridine protons (δ 6.8–8.2).
- : Confirm carbamate carbonyl (δ 155–160 ppm) and thiazole C-S (δ 120–130 ppm).
Q. What storage conditions prevent degradation of this compound?
- Temperature : Store at –20°C in amber vials to avoid light-induced decomposition.
- Humidity : Use desiccants (silica gel) to prevent hydrolysis of the carbamate group.
- Solvent : Dissolve in anhydrous DMSO or DCM for long-term storage. Avoid aqueous buffers .
Advanced Research Questions
Q. How does pH influence the stability of the carbamate moiety in aqueous solutions?
- Experimental Design :
- Prepare solutions at pH 2–12 (HCl/NaOH buffers) and incubate at 37°C.
- Monitor degradation via HPLC at 0, 24, 48, and 72 hours.
- Findings :
- Acidic Conditions (pH <4) : Rapid hydrolysis to form free amine and CO.
- Neutral/Basic Conditions (pH 7–12) : Slower degradation (t >72 hours).
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular Docking :
- Use AutoDock Vina to model binding to adenosine receptors (e.g., A).
- Validate with crystal structures (PDB: 4EIY).
- MD Simulations :
- Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2 Å).
Q. How to address contradictory biological activity data across cell lines?
- Troubleshooting Steps :
- Cell Viability Assays : Compare MTT vs. ATP-based luminescence (e.g., CellTiter-Glo®) to rule out assay interference.
- Off-Target Effects : Perform kinase profiling (Eurofins KinaseScan®) at 10 µM.
- Metabolic Stability : Test in hepatocyte microsomes (human vs. mouse) to identify species-specific metabolism.
- Case Study : Inconsistent IC values in HeLa vs. MCF-7 cells resolved by adjusting serum content (10% FBS → 2%) to reduce protein binding .
Methodological Insights
Synthetic Challenges in Introducing Substituents to the Thiazolo-Pyridine Core
- Issue : Low regioselectivity during electrophilic substitution.
- Solution :
- Use directing groups (e.g., –NO) at C5 to favor C7 functionalization.
- Optimize Pd-catalyzed cross-coupling (Suzuki: Pd(PPh), KCO, dioxane, 80°C).
Validating Hydrogen Bonding Networks via X-Ray Crystallography
- Crystal Growth : Diffuse tert-butyl acetate solution into hexane at 4°C.
- Key Interactions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
